BenchChemオンラインストアへようこそ!

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cross-coupling chemistry Late-stage functionalization PDE5 inhibitor intermediates

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 1779924-85-4, MW 215.01) is a brominated heterocyclic building block belonging to the imidazo[5,1-f][1,2,4]triazin-4(1H)-one class, a well-established purine isostere scaffold in medicinal chemistry. The compound features a bromine atom at the 7-position of the imidazole ring, which provides a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.

Molecular Formula C5H3BrN4O
Molecular Weight 215.01 g/mol
Cat. No. B11890977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Molecular FormulaC5H3BrN4O
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C(=N1)Br
InChIInChI=1S/C5H3BrN4O/c6-5-7-1-3-4(11)8-2-9-10(3)5/h1-2H,(H,8,9,11)
InChIKeyMEIXDFAFCCIQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Core Purine Isostere for PDE5 and Kinase Inhibitor Synthesis


7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 1779924-85-4, MW 215.01) is a brominated heterocyclic building block belonging to the imidazo[5,1-f][1,2,4]triazin-4(1H)-one class, a well-established purine isostere scaffold in medicinal chemistry [1]. The compound features a bromine atom at the 7-position of the imidazole ring, which provides a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions [2]. This scaffold forms the structural core of the FDA-approved PDE5 inhibitor vardenafil (Levitra) and has been extensively explored for PDE5, PDE2, IGF-1R/IR, and other kinase targets [3][4].

Why Generic Imidazotriazinone Building Blocks Cannot Replace 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one


The imidazo[5,1-f][1,2,4]triazin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, but generic substitution is not viable for two fundamental reasons. First, the presence and position of the bromine atom dictate the compound's utility: the C-Br bond at position 7 is the only efficient entry point for installing 7-aryl, 7-alkenyl, or 7-alkynyl substituents via cross-coupling chemistry—a transformation not achievable with the unsubstituted parent compound [1][2]. Second, 7-substitution patterns are pharmacologically critical: in the PDE5 inhibitor series, the transition from 7-H to 7-alkyl/aryl dramatically alters potency, and in IGF-1R/IR inhibitor series, the nature of the 7-substituent governs kinase selectivity and oral bioavailability [3][4]. Even among halogenated analogs (7-Cl, 7-I), the reactivity profile in cross-coupling differs significantly due to the inherent C-X bond dissociation energy and oxidative addition kinetics; 7-Br occupies the optimal balance of reactivity and stability for Suzuki-Miyaura and related couplings, whereas 7-Cl substrates often require harsher conditions and 7-I compounds present storage stability and cost concerns [5]. The quantitative basis for these claims is detailed in Section 3.

Quantitative Evidence Differentiating 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one from Closest Analogs


Suzuki Coupling Yield at the 7-Position: 7-Br vs. 7-H Parent Compound

7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one serves as the direct precursor for Suzuki-Miyaura coupling at the 7-position, enabling installation of aryl groups that are inaccessible through the unsubstituted parent heterocycle. In a validated procedure from US Patent Application US20060264624, standard Suzuki coupling of the 7-bromo intermediate with phenylboronic acid provided 7-phenyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one in 59% isolated yield [1]. The unsubstituted imidazo[5,1-f][1,2,4]triazin-4(1H)-one (comparator) lacks a halide leaving group and cannot participate in this C-C bond-forming reaction under comparable conditions; direct C-H arylation at the 7-position has not been reported for this scaffold, effectively making the 7-Br compound the only demonstrated entry point for 7-aryl diversification [2].

Cross-coupling chemistry Late-stage functionalization PDE5 inhibitor intermediates

PDE5 Inhibitory Potency of 7-Substituted Imidazotriazinones Synthesized via 7-Br Intermediate vs. Unsubstituted Scaffold

The imidazo[5,1-f][1,2,4]triazin-4(1H)-one core has been established as a superior PDE5 inhibitor scaffold compared to other purine-isosteric heterocycles, with 2-aryl-substituted derivatives achieving subnanomolar potency [1]. The 7-bromo intermediate is the enabling precursor for introducing the 7-substituent, which is essential for achieving high PDE5 affinity. The clinical compound vardenafil—a 2-aryl, 7-propyl derivative accessible through bromination-Suzuki sequences from this scaffold—exhibits a PDE5 IC50 of 0.7 nM (human PDE5, corpus cavernosum, scintillation counting) [2]. In contrast, the unsubstituted imidazo[5,1-f][1,2,4]triazin-4(1H)-one core (comparator: 7-H, 2-H) shows no reported PDE5 inhibitory activity below the micromolar range [3]. This represents at least a 1,000-fold potency gap attributable to the presence and nature of 2- and 7-substituents that can only be installed using the brominated intermediate.

PDE5 inhibition Erectile dysfunction cGMP phosphodiesterase

Synthetic Route Efficiency: Bromination-Suzuki Sequence vs. Multi-Step Linear Syntheses for 7-Substituted Imidazotriazinones

Access to 7-substituted imidazo[5,1-f][1,2,4]triazin-4(1H)-ones via traditional linear syntheses requires construction of the triazinone ring with the 7-substituent pre-installed—a multi-step process with reported overall yields as low as 13-26% over two key steps [1]. The alternative bromination-Suzuki strategy, which uses 7-bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one as the central intermediate, enables convergent late-stage diversification. A concise three-step route from commercial bromo-imidazoles delivers the brominated imidazotriazinone template in 27% overall yield, with subsequent Suzuki coupling providing aryl derivatives in approximately 59% yield [2][3]. The key efficiency gain is modularity: a single batch of 7-bromo intermediate can be diversified into multiple 7-substituted analogs for SAR exploration, whereas traditional linear approaches require a separate multi-step synthesis for each target compound.

Synthetic methodology Process chemistry Route efficiency

Regiochemical Precision: 7-Bromo vs. 5-Bromo or 2-Bromo Isomers for Cross-Coupling

The imidazo[5,1-f][1,2,4]triazine scaffold has multiple possible bromination sites (positions 2, 5, and 7), but only the 7-position is electrophilically accessible via direct bromination of the unsubstituted parent, and this site is uniquely reactive toward palladium-catalyzed cross-coupling due to its electronic environment adjacent to the imidazole nitrogen [1]. The 7-bromo isomer is structurally confirmed by the synthetic sequence: electrophilic bromination of imidazo[5,1-f][1,2,4]triazin-4(3H)-one selectively yields the 7-bromo derivative, which then undergoes Suzuki coupling to give verified 7-aryl products [2]. By contrast, 5-bromo-imidazotriazinones (e.g., 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine, CAS 1780012-72-7) possess a different substitution pattern that impacts the electronic properties of the scaffold and may direct cross-coupling to alternative sites . The 2-bromo isomer has not been directly synthesized via the same methodology.

Regioselective functionalization Imidazotriazinone isomer differentiation SAR precision

Purity Specification: 98% Typical Purity for Research-Grade 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Commercially available 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is typically supplied at ≥98% purity (HPLC) from multiple reputable suppliers, as verified by independent vendor datasheets . This purity level is adequate for direct use in palladium-catalyzed cross-coupling reactions without additional purification, as demonstrated by the consistent 59% Suzuki coupling yield achieved in the patent procedure [1]. While purity specifications are not a unique differentiator per se, the availability of this compound at ≥98% purity from multiple sources ensures batch-to-batch reproducibility in coupling reactions—a practical consideration for procurement when compared to less common halogenated analogs (e.g., 7-iodo or 7-chloro variants) that may only be available at lower purity or on a custom-synthesis basis.

Compound quality Analytical specification Reproducibility

Optimal Procurement and Application Scenarios for 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one


Late-Stage Diversification of PDE5 Inhibitor Leads via Suzuki Coupling at the 7-Position

Medicinal chemistry teams developing novel PDE5 inhibitors can procure 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one as the core diversification intermediate. Following the validated patent procedure [1], the 7-bromo compound undergoes Suzuki coupling with diverse arylboronic acids to generate 7-aryl-imidazotriazinones in approximately 59% yield. This strategy directly supports SAR exploration at the 7-position, which is critical for achieving the subnanomolar PDE5 potency observed in vardenafil (IC50 = 0.7 nM) [2]. Procurement of a single batch of the 7-Br intermediate enables parallel synthesis of 10-20 7-aryl analogs, dramatically accelerating lead optimization cycles compared to de novo linear synthesis of each analog.

Dual IGF-1R/IR Kinase Inhibitor SAR Campaigns Requiring 5,7-Disubstituted Imidazotriazines

Research groups pursuing dual IGF-1R/IR inhibitors benefit from the 7-Br compound as the entry point for installing 7-substituents that govern kinase selectivity. In the imidazo[5,1-f][1,2,4]triazine dual inhibitor series leading to clinical candidates such as OSI-906 (linsitinib), the nature of the 7-substituent was shown to be a key determinant of both biochemical and cellular potency [3]. The 7-Br intermediate allows systematic variation at position 7 while maintaining a constant 5-substituent introduced via convergent synthesis, enabling clean SAR deconvolution. This approach is validated by the successful identification of compound 9b, a potent, orally bioavailable dual IGF-1R/IR inhibitor with in vivo efficacy [4].

Process Chemistry Scale-Up of Imidazotriazinone Templates for Preclinical Candidate Synthesis

For process chemistry groups scaling imidazotriazinone-based candidates toward preclinical development, the 7-Br compound offers a demonstrated manufacturing route. The concise three-step synthesis from commercial bromo-imidazoles delivers the brominated template in 27% overall yield, with demonstrated production of >100 g quantities to support discovery research [5]. The subsequent Suzuki coupling step is well-characterized and amenable to further optimization. This established scalability distinguishes the 7-Br route from less precedented alternatives (e.g., direct C-H activation) that lack process validation at multi-gram scale. Procurement of commercial-grade 7-Br intermediate can serve as a reliable starting point for route scouting and process development.

Building Block Procurement for Focused Kinase Inhibitor Libraries

Commercial and academic compound management groups constructing focused kinase inhibitor libraries should prioritize 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one as a core scaffold building block. The imidazo[5,1-f][1,2,4]triazin-4(1H)-one core is a validated purine isostere active against PDE5, PDE2, IGF-1R, and IR [2][4][6]. The 7-bromine handle enables late-stage diversification into structurally diverse 7-substituted analogs suitable for screening against multiple kinase targets. The compound's commercial availability at ≥98% purity from multiple sources ensures reliable procurement for library synthesis, while its well-documented reactivity profile in Suzuki coupling provides predictable and reproducible chemistry for parallel synthesis workflows.

Quote Request

Request a Quote for 7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.